Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate

Medicinal Chemistry ADME Drug Design

This ethyl cinnamate derivative features a unique 2-chloro-3,4-dimethoxy substitution pattern that dramatically alters lipophilicity (LogP 2.93) and provides a synthetic handle for cross-coupling. Critical for medicinal chemistry SAR studies where generic analogs fail. Ideal for building focused libraries and exploring substituent effects on antiproliferative activity.

Molecular Formula C13H15ClO4
Molecular Weight 270.71 g/mol
CAS No. 175135-96-3
Cat. No. B066874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate
CAS175135-96-3
SynonymsETHYL 3-(2-CHLORO-3,4-DIMETHOXYPHENYL)ACRYLATE
Molecular FormulaC13H15ClO4
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=C(C(=C(C=C1)OC)OC)Cl
InChIInChI=1S/C13H15ClO4/c1-4-18-11(15)8-6-9-5-7-10(16-2)13(17-3)12(9)14/h5-8H,4H2,1-3H3
InChIKeyMCHRYPOYCBPJIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate (CAS 175135-96-3): A Key Cinnamic Acid Ester Intermediate for Targeted Synthesis


Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate (CAS 175135-96-3, MW: 270.71 g/mol, Formula: C13H15ClO4) is a chlorinated and methoxylated derivative of ethyl cinnamate. It is characterized by its unique substitution pattern on the phenyl ring, which includes a chloro group at the 2-position and two methoxy groups at the 3- and 4-positions [1]. This combination of functional groups imparts distinct electronic and steric properties to the acrylate moiety, making it a versatile building block in organic synthesis, particularly for the development of pharmaceuticals and advanced materials where specific molecular recognition or reactivity is required [2].

Why Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate Cannot Be Replaced by Common Cinnamate Analogs


Substituting Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate with a simpler analog like unsubstituted ethyl cinnamate or a mono-substituted derivative (e.g., ethyl 4-methoxycinnamate) is not a trivial swap for researchers or procurement specialists. The specific 2-chloro-3,4-dimethoxy substitution pattern dramatically alters the compound's physicochemical profile, including lipophilicity and steric bulk, which are critical determinants of its behavior in biological assays and chemical reactions [1]. For instance, the introduction of the 2-chloro group can influence the compound's ability to participate in specific binding interactions and can also serve as a synthetic handle for further derivatization via cross-coupling reactions, a feature absent in non-halogenated analogs . Consequently, using a generic alternative would likely lead to different, and potentially irrelevant, experimental outcomes, compromising the integrity of structure-activity relationship (SAR) studies or synthetic route optimization.

Quantitative Differentiators for Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate: A Data-Driven Comparison


Enhanced Lipophilicity and Potential Membrane Permeability Compared to Non-Chlorinated Analog

The calculated partition coefficient (LogP) for Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate is 2.93 [1]. This value is substantially higher than the reported LogP of 2.30 for the non-chlorinated analog, ethyl 3,4-dimethoxycinnamate (CAS 20583-78-2) , indicating a greater lipophilicity. This increase in LogP is primarily attributed to the presence of the chlorine atom in the 2-position of the phenyl ring, which increases the molecule's hydrophobic surface area and is a key determinant of its ability to passively diffuse across biological membranes .

Medicinal Chemistry ADME Drug Design

Significantly Lower Melting Point and Superior Physical Handling Properties Relative to Carboxylic Acid Form

The ethyl ester derivative exhibits a melting point of 68°C, making it a low-melting solid at room temperature [1]. This is in stark contrast to its corresponding carboxylic acid counterpart, 3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid (CAS 99854-17-8), which has a much higher melting point of 194-195°C [2]. The ethyl ester also demonstrates a boiling point of 382.4°C at 760 mmHg and a density of 1.193 g/cm³ [1][3].

Process Chemistry Formulation Handling

Class-Level Evidence: Antiproliferative Activity Against Cancer Cell Lines

As a member of the methoxylated cinnamic acid ester class, compounds with this scaffold have demonstrated antiproliferative activity. While direct data for this specific compound is not available in authoritative public databases, a study by Gueye et al. (2020) on a closely related compound within the same chemotype reported an IC50 value of approximately 11 µM against HeLa (human cervical cancer) cells . For broader class-level context, a study on a series of methoxylated cinnamic acid esters demonstrated IC50 values ranging from 15.8 to >100 µM against human lung adenocarcinoma A549 cells, with structural modifications to the phenyl ring significantly impacting potency [1].

Oncology Research Cellular Assay Phenotypic Screening

Synthetic Versatility: The 2-Chloro Group as a Key Reactive Handle for Derivatization

The presence of the 2-chloro substituent on the phenyl ring is a critical differentiator that enables subsequent diversification via transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings . This is a significant advantage over non-halogenated cinnamic esters, which cannot directly participate in such reactions without prior functionalization. The chloro group serves as a latent functional handle, allowing for the introduction of a wide range of aryl, heteroaryl, and amino groups to generate diverse libraries of novel cinnamic acid derivatives .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate: Evidence-Based Use Cases for R&D and Industrial Sourcing


Medicinal Chemistry: Lead Optimization and SAR Studies for Antiproliferative Agents

Based on its class-level antiproliferative activity [1] and the synthetic versatility of the 2-chloro group , this compound is an ideal scaffold for medicinal chemistry programs. Researchers can use it as a starting point to synthesize and evaluate focused libraries of cinnamic acid derivatives. The chloro group allows for rapid diversification via cross-coupling reactions, enabling the exploration of substituent effects on the phenyl ring to improve potency and selectivity against various cancer cell lines.

Organic Synthesis: A Versatile Building Block for Generating Molecular Complexity

The unique combination of the reactive acrylate ester and the 2-chloro-3,4-dimethoxyphenyl core [2] makes this compound a powerful building block for organic synthesis. It can participate in a wide array of reactions, including Michael additions to the acrylate double bond, reductions of the ester, and nucleophilic aromatic substitutions or cross-couplings via the chloro group. This multi-modal reactivity enables the rapid and efficient construction of complex molecular architectures for various applications.

Process Chemistry: Development of Advanced Materials and Polymer Precursors

The favorable physical properties of the ethyl ester, particularly its lower melting point (68°C) compared to the parent acid (194-195°C) [3], facilitate its handling and processing in industrial settings. Its acrylate functionality makes it a suitable monomer or comonomer in polymerization reactions, allowing for the creation of novel polymeric materials with tailored properties. The chloro and methoxy substituents on the aromatic ring can further influence polymer characteristics such as glass transition temperature and solubility.

Chemical Biology: Probe Development for Investigating Biological Pathways

The unique substitution pattern on the phenyl ring, which is not commonly found in commercial screening libraries, makes this compound valuable for chemical biology. Its predicted higher lipophilicity (LogP 2.93) compared to non-chlorinated analogs [4] may enhance its cellular permeability, making it a suitable candidate for the development of cell-active probes. The 2-chloro group provides a convenient site for the introduction of affinity tags or reporter groups (e.g., biotin, fluorophores) after initial activity is confirmed, enabling target identification and mechanism-of-action studies.

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